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Compound of Interest

Compound Name: TCO-PEG2-amine

Cat. No.: B15063031

An In-Depth Technical Guide to TCO-PEG2-amine For Researchers, Scientists, and Drug
Development Professionals

Introduction

TCO-PEG2-amine is a heterobifunctional crosslinker that plays a pivotal role in the field of
bioconjugation and is increasingly utilized in the development of advanced therapeutics such
as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACS).[1][2]
This molecule features two key reactive functionalities: a trans-cyclooctene (TCO) group and a
primary amine, connected by a hydrophilic 2-unit polyethylene glycol (PEG) spacer.

The TCO group is a highly reactive dienophile that participates in the inverse-electron-demand
Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[3][4] This bioorthogonal "click
chemistry” reaction is notable for its exceptional speed, high selectivity, and biocompatibility, as
it proceeds rapidly under physiological conditions without the need for a cytotoxic copper
catalyst.[5] The primary amine provides a versatile handle for conjugation to biomolecules or
small molecules through the formation of stable amide bonds with carboxylic acids or activated
esters. The inclusion of the PEG2 linker enhances aqueous solubility, improves the
pharmacokinetic profile of conjugates, and provides a flexible spacer to minimize steric
hindrance.

This guide provides a comprehensive overview of the chemical structure, properties, and
applications of TCO-PEG2-amine, complete with experimental protocols and logical workflows
to aid researchers in its effective implementation.
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Chemical Structure and Properties

The structure of TCO-PEG2-amine consists of a strained eight-membered ring (trans-
cyclooctene), a diethylene glycol spacer, and a terminal primary amine.

Chemical Structure:

o Chemical Name: Carbamic acid, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-, 4-cycloocten-1-yl
ester

e SMILES: O=C(OC1CC/C=C\CCC1)NCCOCCOCCN

Physicochemical and Computational Properties

The key properties of TCO-PEG2-amine are summarized in the table below. These properties
are essential for designing conjugation strategies, determining appropriate solvents, and
establishing storage conditions.
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Property Value Reference(s)
Molecular Formula C15H28N204

Molecular Weight 300.39 g/mol

CAS Number 2141981-87-3

Appearance Colorless to light yellow liquid

Purity =95% - 97%

Solubility Soluble in DMSO, DCM, DMF

Storage Conditions

Store at -20°C or 4°C,
protected from light. In solvent,
store at -80°C (6 months) or
-20°C (1 month).

Topological Polar Surface Area

(TPSA) 82.81 A2
LogP 1.5934
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 9

Reactivity and Stability

The utility of TCO-PEG2-amine is defined by the distinct reactivity of its terminal groups and its
overall stability.
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Feature Description Reference(s)

Reacts with tetrazines via
iEDDA click chemistry. The
reaction is extremely fast, with
second-order rate constants
ranging from ~1,000 to

TCO Group Reactivity >10,000 M~1s~1 depending on
the tetrazine structure and
solvent. The reaction is
bioorthogonal and proceeds
under mild, aqueous
conditions (pH 6-9).

The primary amine reacts with
carboxylic acids in the
presence of a coupling agent
(e.g., EDC, HATU) to form a

Amine Group Reactivity stable amide bond. It also
reacts efficiently with activated
esters, such as N-
hydroxysuccinimide (NHS)
esters, at pH 7-9.

The TCO moiety has a limited
half-life as it can isomerize to
the less reactive cis-
cyclooctene (CCO) isomer,
especially in the presence of
. thiols (e.g., DTT). Long-term
Stability storage is not recommended.
TCEP is a more compatible
reducing agent than DTT.
Some TCO analogs show
~86% fidelity after 7 days at

25°C.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15063031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Experimental Protocols and Workflows

TCO-PEG2-amine is a versatile linker used in multi-step synthesis and bioconjugation

strategies. Below are representative protocols for its use.

Workflow for Two-Step Bioconjugation

A common application involves first conjugating TCO-PEG2-amine to a molecule of interest
(Molecule A) via its amine group, and then "clicking" the resulting TCO-tagged molecule to a
second, tetrazine-functionalized molecule (Molecule B).

Step 1: Amide Coupling

Molecule A
(with -COOH group)

Activation

A/

EDC / NHS .
(Coupling Agents) TCO-PEG2-amine

Amide Bond
Formation
v v Step 2: Bioorthogonal Click Chemistry
TCO-Molecule A Molecule B
Conjugate (with Tetrazine group)
iEDDA Reactign
(Click)
A/

> Final Conjugate
(A-Linker-B)

Click to download full resolution via product page
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Two-step bioconjugation workflow using TCO-PEG2-amine.

Protocol 1: Amide Coupling of TCO-PEG2-amine to a
Carboxylic Acid

This protocol describes the conjugation of the amine group of TCO-PEG2-amine to a
carboxylated molecule (e.g., a protein, small molecule drug) using EDC/NHS chemistry.

Materials:

o Carboxylated molecule (-COOH)

 TCO-PEG2-amine

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

e (Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)
o Activation Buffer: 0.1 M MES, pH 4.7-6.0

o Coupling Buffer: 1X PBS, pH 7.2-7.5

e Quenching Buffer: 1 M Tris-HCI, pH 8.0 or 10 mM Hydroxylamine
e Anhydrous DMSO or DMF

¢ Desalting column

Procedure:

» Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening.
Prepare a 10 mg/mL stock solution of EDC in ultrapure water immediately before use.
Prepare a 10 mg/mL stock solution of NHS in anhydrous DMSO or water. Prepare a 10 mM
stock solution of TCO-PEG2-amine in anhydrous DMSO.

o Carboxyl Activation: Dissolve the carboxylated molecule in Activation Buffer. Add EDC and
NHS to the solution. A typical molar ratio is 1:2:5 (Carboxyl:EDC:NHS). Incubate for 15-30
minutes at room temperature.
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Buffer Exchange (Optional but Recommended): To remove excess EDC and byproducts,
pass the activated molecule solution through a desalting column equilibrated with Coupling
Buffer (PBS, pH 7.2). This step also raises the pH, which is optimal for the subsequent
amine reaction.

Conjugation: Immediately add the TCO-PEG2-amine stock solution to the activated
molecule solution. A 5- to 20-fold molar excess of the amine linker over the carboxylated
molecule is recommended.

Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C
with gentle stirring.

Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50
mM. Incubate for 15 minutes.

Purification: Purify the TCO-functionalized conjugate using a desalting column, dialysis, or
chromatography (e.g., SEC, HIC) to remove unreacted linker and quenching reagents.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the iIEDDA reaction between the TCO-functionalized molecule from
Protocol 1 and a tetrazine-functionalized molecule.

Materials:

» Purified TCO-functionalized molecule
» Tetrazine-functionalized molecule

o Reaction Buffer: 1X PBS, pH 7.4
Procedure:

o Reagent Preparation: Dissolve the purified TCO-functionalized molecule in the Reaction
Buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO,
then dilute in PBS).
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 Ligation: Add the tetrazine-molecule solution to the TCO-molecule solution. A molar ratio of
1.5:1 (Tetrazine:TCO) is often sufficient due to the high reaction efficiency.

e Reaction: Incubate at room temperature for 30-60 minutes. The reaction is often complete
within minutes. Reaction progress can be monitored by the disappearance of the tetrazine's
characteristic color or its absorbance peak (~520-540 nm).

 Purification: If necessary, purify the final conjugate to remove any excess tetrazine reagent
using size-exclusion chromatography or dialysis.

Application in PROTAC Development

TCO-PEG2-amine is an effective linker for synthesizing PROTACS, which are bifunctional
molecules that induce the degradation of a target protein. A PROTAC consists of a ligand for
the target protein (POI ligand), a ligand for an E3 ubiquitin ligase, and a linker connecting them.
The click chemistry handle of TCO-PEG2-amine facilitates a modular and efficient approach to
PROTAC synthesis.

PROTAC Synthesis (Modular Approach)

E3 Ligase Ligand
(-Tetrazine) [ ———_ Mechanism of Action
Amide Coupling ;];DDAEI(\‘ - - i - i
i Protocol 1 R _Linker- r0tocol : s ernary Complex e Pt roteasomal
P&lgg?_‘r;d OOOOO ’TCO—PEGZ—amlne > Pﬂtlé:qu:é.;go - Final PROTAC gg d (POLPROTAC.E3) > Ubiquitination_D—{  peradation

Click to download full resolution via product page

Logical workflow for PROTAC synthesis and action.

This modular strategy allows for the rapid generation of a library of PROTACs with different
linkers, POI ligands, or E3 ligase ligands to optimize degradation activity.

Conclusion
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TCO-PEG2-amine is a powerful and versatile chemical tool for researchers in chemistry,
biology, and drug development. Its dual reactivity, combined with the favorable properties of the
PEG spacer, enables straightforward and efficient creation of complex bioconjugates. The
bioorthogonality and rapid kinetics of the TCO-tetrazine reaction make it particularly suitable for
applications requiring high specificity and performance under biological conditions, including
the development of next-generation ADCs and PROTACSs. By understanding its properties and
leveraging the provided protocols, scientists can effectively incorporate TCO-PEG2-amine into
their research to advance their respective fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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